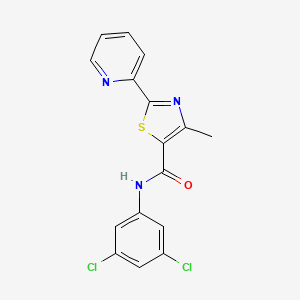
N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 2-aminothiazole and has been found to have significant effects on the energetics of Mycobacterium tuberculosis . Despite its promising activity, this compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .
Synthesis Analysis
The synthesis of “N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide” involves a series of chemical reactions . For instance, compound 1 (30 mg, 0.09 mmol, 1 eq) and 2(2-chloroethyl)-1-methylpiperidine hydrochloride were reacted following a general method . The title compound was obtained as a brown oil after flash column chromatography .Molecular Structure Analysis
The molecular structure of “N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide” is complex and has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis . For instance, compound 1 and 2(2-chloroethyl)-1-methylpiperidine hydrochloride were reacted to obtain the title compound . The compound was obtained as a brown oil after flash column chromatography .Applications De Recherche Scientifique
Optoelectronic Materials
Research indicates significant interest in the development of luminescent and electroluminescent materials, where derivatives similar to "N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide" are used. These materials have applications in electronic devices, image sensors, and organic light-emitting diodes (OLEDs). The incorporation of such compounds into π-extended conjugated systems enhances the electroluminescent properties, making them valuable for creating novel optoelectronic materials. Moreover, these compounds have been studied for their potential in nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in various technological applications (Lipunova et al., 2018).
Biological Activities
In the realm of biological activities, derivatives of "N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide" have been explored for their antibacterial, anticancer, and anti-inflammatory properties. These compounds, often featuring pyrimidine and quinazoline scaffolds, are investigated for their potential as therapeutic agents due to their ability to interact with biological systems in various ways. The structural modification and incorporation of functional groups into these compounds aim to enhance their biological efficacy and selectivity toward specific targets, demonstrating the compound's potential in drug development and medicinal chemistry (Boča et al., 2011).
Synthesis of Novel Compounds
The synthesis of novel compounds leveraging the chemical structure of "N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide" has been a focus of research, aiming to explore their utility in various scientific applications. This includes the development of new methodologies for synthesizing compounds with enhanced properties, such as increased stability, improved reactivity, or targeted biological activity. Research in this area contributes to the expansion of chemical libraries and the discovery of new compounds with potential applications in drug discovery, materials science, and beyond (Asif, 2014).
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)13-4-2-3-5-19-13)15(22)21-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAUCPGTILETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2937145.png)
![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2937150.png)


![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)
![1-[4-Phenyl-4-(2-phenyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2937156.png)


![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)

![2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2937165.png)